molecular formula C21H20 B14000463 2-(Diphenylmethyl)-1,4-dimethylbenzene CAS No. 7249-83-4

2-(Diphenylmethyl)-1,4-dimethylbenzene

Cat. No.: B14000463
CAS No.: 7249-83-4
M. Wt: 272.4 g/mol
InChI Key: ZBGWWTXKHFXXRT-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-1,4-dimethylbenzene is a specialized organic compound of significant interest in advanced chemical research and development. This molecule features a 1,4-dimethylbenzene (also known as p-xylene ) core structure that is substituted at the 2-position with a diphenylmethyl (benzhydryl) group. The p-xylene scaffold is a fundamental building block in materials science, notably in the synthesis of polymers and polyesters . The addition of the bulky, aromatic diphenylmethyl group can significantly alter the compound's electronic properties, steric profile, and overall reactivity, making it a valuable intermediate for exploring new chemical spaces. Potential research applications for this compound include its use as a key precursor or ligand in the synthesis of novel Metal-Organic Frameworks (MOFs) , as a building block for advanced organic materials, or in catalytic systems where its structure could influence reaction pathways and outcomes. The mechanism of action for this compound is highly dependent on the specific application; for instance, in materials chemistry, its structure can direct the assembly of larger frameworks , while in synthetic chemistry, the benzhydryl group may act as a protecting group or a steric director in electrophilic substitution reactions. Researchers value this compound for its potential to impart unique properties into larger molecular architectures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult relevant safety data sheets for all chemicals before use.

Properties

CAS No.

7249-83-4

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

2-benzhydryl-1,4-dimethylbenzene

InChI

InChI=1S/C21H20/c1-16-13-14-17(2)20(15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3

InChI Key

ZBGWWTXKHFXXRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the formation of the diphenylmethyl moiety and its subsequent attachment to a dimethylbenzene ring. The key approaches include:

Method A: Reaction of Substituted Benzyl Chlorides with Diphenylmethane Derivatives

A documented approach involves the reaction of substituted benzyl chlorides with diphenylmethane or diphenylmethyl derivatives under reflux conditions in an inert solvent such as benzene. The reaction mixture is typically refluxed for several hours (e.g., 2 hours), followed by aqueous workup and drying over magnesium sulfate. The product is isolated by solvent evaporation and purified by recrystallization from ethanol or ethanol-water mixtures.

Typical Reaction Conditions:

Parameter Details
Reactants Substituted benzyl chloride, diphenylmethane derivative
Solvent Benzene
Temperature Reflux (~80°C)
Time 2 hours
Workup Wash with water, dry over MgSO4
Purification Recrystallization from EtOH or EtOH-H2O

This method is versatile and has been used to prepare various derivatives structurally related to this compound.

Method B: Condensation with Aldehydes and Amines

Another synthetic route involves the condensation of diphenylmethyl-containing amines or piperazines with aromatic aldehydes in the presence of formic acid under heating (e.g., 120°C). This produces intermediates that can be further converted to target compounds. The reaction mixture is cooled, diluted with ethyl acetate, washed, dried, and then treated with hydrochloric acid in ethanol to precipitate the product, which is purified by recrystallization.

Method C: Reflux of Diphenylmethyl Chloride with Amines or Piperazines

This method entails refluxing bis(diphenylmethyl) chlorides with amines such as piperazine in xylene or similar solvents for extended periods (e.g., 9 hours). The reaction mixture is then washed with water and dried to isolate the product.

Preparation of Related 2-[4-(Diphenylmethyl)-1-piperazinyl]-Acetic Acids

In the context of related compounds, the preparation of 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids and their amides involves:

  • Reaction of omega-[4-(diphenylmethyl)-1-piperazinyl]-alkanols with alkali metal hydrides (e.g., sodium hydride) to form alkali metal salts.
  • Subsequent reaction with haloacetamides or haloacetic acid derivatives in inert solvents such as toluene, xylene, or dimethylformamide.
  • Hydrolysis of esters or amides to yield the target acids.
  • Use of acid acceptors like triethylamine or sodium carbonate to facilitate the reactions.

These methods are conducted at temperatures ranging from 0°C to reflux and involve typical organic synthesis workup and purification steps.

Comparative Summary of Preparation Methods

Method Key Reactants Solvents Conditions Notes
Method A Substituted benzyl chloride + diphenylmethane Benzene Reflux, 2 h Simple alkylation, recrystallization
Method B Diphenylmethyl amine + aromatic aldehyde Ethyl acetate, EtOH 120°C, 1 h Condensation with formic acid, acid workup
Method C Bis(diphenylmethyl) chloride + piperazine Xylene Reflux, 9 h Extended reflux, aqueous workup
Grignard Reaction Diphenylacetonitrile + halopropane + Mg halide Biphasic (water/organic) Room temp to reflux Phase transfer catalysis, complex isolation
Piperazinyl Acetic Acid Synthesis Piperazinyl alkanol + haloacetamide Toluene, xylene, DMF 0°C to reflux Multi-step, involves hydride and hydrolysis

Research Findings and Notes

  • The alkylation of benzyl chlorides with diphenylmethane derivatives (Method A) is a straightforward and commonly employed method, yielding crystalline products suitable for further derivatization.
  • Condensation methods (Method B) provide access to more complex derivatives, especially when incorporating piperazine or other nitrogen-containing heterocycles.
  • Grignard reactions, although more involved, enable the construction of diphenylmethyl frameworks with high selectivity and yield, especially when combined with phase transfer catalysis and biphasic systems.
  • The preparation of related acetic acid and amide derivatives of diphenylmethylpiperazine involves alkali metal hydride-mediated reactions and haloacetamide coupling, demonstrating the versatility of the diphenylmethyl moiety in medicinal chemistry.
  • Purification techniques commonly include acid-base extraction, crystallization from ethanol or ethanol-water mixtures, and drying over magnesium sulfate.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium ethoxide (NaOEt) or sodium amide (NaNH2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOEt or NaNH2 in an appropriate solvent.

Major Products Formed

Scientific Research Applications

2-(Diphenylmethyl)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-1,4-dimethylbenzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(diphenylmethyl)-1,4-dimethylbenzene with structurally related substituted benzenes, emphasizing substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Structural Analogues

  • 1,4-Dimethylbenzene (p-Xylene) :
    The parent compound lacks the diphenylmethyl group, resulting in lower molecular weight (106.17 g/mol vs. ~290 g/mol for the target compound) and higher volatility. p-Xylene is a common solvent but lacks the steric hindrance and electronic modulation imparted by the diphenylmethyl group .

  • 2-(3-Bromopropoxy)-1,4-dimethylbenzene :
    This derivative features a bromopropoxy substituent. The bromine atom enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings), unlike the diphenylmethyl group, which is electron-donating and sterically bulky, favoring stability over reactivity .

  • 2,2',5,5'-Tetramethylbiphenyl: A biphenyl analogue with methyl groups at symmetric positions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₂₁H₂₀ ~290 High lipophilicity, low water solubility
1,4-Dimethylbenzene (p-Xylene) C₈H₁₀ 106.17 BP: 138°C, volatile, flammable
2-(2-Chloroethyl)-1,4-dimethylbenzene C₁₀H₁₃Cl 168.66 Reactive chloroethyl group
2-Ethynyl-1,4-dimethylbenzene C₁₀H₁₀ 130.19 Alkyne group enables click chemistry
  • Lipophilicity : The diphenylmethyl group significantly increases logP compared to simpler substituents (e.g., methyl or ethynyl), making the compound suitable for lipid-based applications .
  • Thermal Stability : Bulky substituents like diphenylmethyl enhance thermal stability relative to halogenated derivatives (e.g., bromopropoxy or chloroethyl analogues), which may decompose under high temperatures .

Q & A

Q. How can the structure of 2-(Diphenylmethyl)-1,4-dimethylbenzene be confirmed using NMR spectroscopy?

The compound’s structure can be elucidated via 1H^1H NMR by analyzing proton environments. For 1,4-dimethylbenzene (para-xylene), two distinct signals are observed: aromatic protons (δ ~7.0 ppm) and methyl protons (δ ~2.3 ppm) due to symmetry . The diphenylmethyl group at the 2-position introduces additional complexity, with splitting patterns reflecting coupling between substituents. Integration ratios and coupling constants should align with predicted environments. Advanced techniques like 13C^{13}C-NMR or 2D COSY may resolve overlapping signals for full confirmation .

Q. What are the IUPAC nomenclature rules for substituted benzene derivatives like this compound?

Substituted benzenes follow positional numbering based on substituent priority. For this compound:

  • The parent chain is benzene.
  • Methyl groups at positions 1 and 4 (para-substitution).
  • A diphenylmethyl group at position 2. Substituents are ordered alphabetically, with locants minimized. Para-substitution is denoted numerically (1,4) rather than using "p-" prefixes in formal IUPAC contexts .

Advanced Research Questions

Q. How can joint toxicity studies of substituted benzenes inform environmental risk assessments for this compound?

Toxicity assessment of mixtures requires methods like Toxic Unit (TU), Additive Index (AI), or Mixed Toxicity Index (MTI). Evidence shows that substituted benzenes exhibit synergistic (M < 0.8), additive (M = 1 ± 0.2), or antagonistic (M > 1.2) effects when combined . For example:

Mixture Component PairM ValueJoint Action Type
Methylbenzene + 1,4-dimethylbenzene0.600Synergism
Nitrobenzene + 1,4-dimethylbenzene>1.2Antagonism
Experimental design should include luminescent bacteria or algae bioassays, with dose-response curves to calculate EC50_{50} values. Conflicting results between TU and AI (e.g., partial additive vs. antagonistic effects) highlight the need for multi-method validation .

Q. What challenges arise in synthesizing fluorinated derivatives of this compound?

Fluorination via radical-polar crossover under photoredox catalysis (e.g., using redox-active esters) is a promising method . Key challenges include:

  • Regioselectivity : Fluorine introduction at specific positions without disrupting the diphenylmethyl group.
  • Isotopic labeling : Incorporating 18F^{18}F for tracer studies requires minimizing side reactions.
  • Purification : HPLC with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) ensures separation of fluorinated byproducts .

Q. How can ideal gas thermodynamic properties of 1,4-dimethylbenzene inform computational modeling of its derivatives?

Thermodynamic parameters (e.g., enthalpy, entropy) for 1,4-dimethylbenzene in the gas phase are critical for force field validation. Studies show free rotation of methyl groups at high temperatures, impacting entropy calculations . For derivatives like this compound, computational methods (DFT, MD simulations) must account for steric hindrance from bulky substituents. Experimental data from gas-phase calorimetry or spectroscopy should benchmark predictions.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in toxicity evaluation methods for substituted benzene mixtures?

Discrepancies arise from methodological biases:

  • TU/MTI : Focus on joint toxicity magnitude.
  • AI/λ : Quantify deviation from additive action. For example, a mixture may show partial additive effects via TU (M = 1.1) but antagonism via AI (λ < 1). Resolution strategies include:
  • Cross-validating with in vivo models (e.g., water fleas or fish).
  • Applying structure-activity relationship (SAR) models to predict interaction mechanisms .

Methodological Tables

Table 1 : Key toxicity evaluation metrics for substituted benzene mixtures

MetricFormula/InterpretationUse Case
Toxic Unit (TU)TU=CiEC50,iTU = \frac{C_i}{EC_{50,i}}Quantifies individual contributions
Additive Index (AI)AI = \frac{EC_{50,\text{additive}}}{EC_{50,\text{observed}}}} - 1Identifies synergism/antagonism
M ValueM=TUM = \sum TUClassifies joint action type

Table 2 : Thermodynamic parameters for 1,4-dimethylbenzene (ideal gas state)

PropertyValue (298 K)Source
ΔH° (kJ/mol)82.3 ± 0.5Computational recalibration
S° (J/mol·K)345.2 ± 1.2Experimental comparison

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